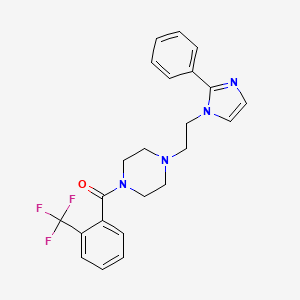

![molecular formula C12H5F6N5S B2920931 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-91-9](/img/structure/B2920931.png)

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves condensation followed by cyclization of aminoguanidine bicarbonate and the appropriate carboxylic acid . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine”, can be elucidated using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

Triazole derivatives have unique structures that facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The reactivity of the triple bond in the alkyne function is very high, making the deprotection of the alkyne function very sensitive .

Physical And Chemical Properties Analysis

Triazoles, including 1,2,4-triazole derivatives, are highly soluble in water . In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

The triazole ring, a core component of the compound, is known for its use in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This makes it a valuable scaffold for drug development, particularly in the creation of new molecules with potential therapeutic effects. For instance, triazole derivatives have been used in the synthesis of compounds with antifungal, antimicrobial, and anticancer activities .

Organic Synthesis

In organic chemistry, the triazole moiety is utilized for its stability and reactivity. It serves as a building block for synthesizing various organic compounds. The presence of the triazole ring can impart stability to the resulting molecules, making them resistant to harsh conditions such as acidic or basic environments .

Polymer Chemistry

The triazole unit is instrumental in polymer chemistry, where it can be incorporated into polymers to enhance their properties. For example, polymers containing triazole groups may exhibit improved thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions of molecules through non-covalent bonds. The triazole ring can form multiple non-covalent interactions, which is advantageous for constructing supramolecular structures that have potential applications in molecular recognition and self-assembly processes .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugation processes due to its ability to form stable covalent bonds with various functional groups. This is particularly useful in the development of targeted drug delivery systems and diagnostic agents .

Fluorescent Imaging

Triazole derivatives are often used in fluorescent imaging techniques due to their ability to emit light when excited by a particular wavelength. This property is beneficial for tracking the movement of molecules within cells and for visualizing biological processes in real-time .

Materials Science

In materials science, the triazole ring contributes to the development of new materials with desirable properties. For instance, materials incorporating triazole units may display enhanced electronic, optical, or magnetic characteristics, which can be applied in the fields of electronics, photonics, and information storage .

Chemical Biology

The triazole core is significant in chemical biology for its role in probing biological systems. It can be used to modify biomolecules, thereby aiding in the study of biological pathways and processes. The triazole ring’s stability and versatility make it an excellent tool for investigating the inner workings of cells and enzymes .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been widely used in medicinal chemistry as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that the compound may interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of certain microorganisms by disrupting the integrity of their cell membranes .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(1H-1,2,4-triazol-5-ylsulfanyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6N5S/c13-11(14,15)6-3-7(12(16,17)18)21-9-5(6)1-2-8(22-9)24-10-19-4-20-23-10/h1-4H,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRWYJKCAABODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)SC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)

![1-(6-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2920853.png)

![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)

![1,3,5-trimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2920861.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)

![3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2920870.png)